An In-Depth Technical Guide to 5-Chlorobenzofuran-3(2H)-one: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-Chlorobenzofuran-3(2H)-one: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Benzofuranone Scaffold in Medicinal Chemistry
The benzofuran scaffold is a privileged heterocyclic system, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. Its unique electronic and structural properties make it a cornerstone in medicinal chemistry. Within this class, 5-Chlorobenzofuran-3(2H)-one emerges as a particularly valuable synthetic intermediate. Its strategic placement of a chlorine atom and a reactive ketone moiety provides a versatile platform for constructing complex molecular architectures. This guide offers an in-depth exploration of 5-Chlorobenzofuran-3(2H)-one, from its fundamental properties and synthesis to its critical role as a building block in the development of novel therapeutics, particularly in the realm of neurodegenerative diseases.
Core Compound Identification and Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics.
CAS Number: 3261-05-0[1]
Synonyms: 5-Chloro-3(2H)-benzofuranone, 5-Chlorocoumaran-3-one
Physicochemical Properties
The properties of 5-Chlorobenzofuran-3(2H)-one are summarized in the table below. These characteristics are critical for determining appropriate reaction conditions, solvents, and storage protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅ClO₂ | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| Appearance | Orange to pale yellow solid/crystalline powder | [1] |
| Melting Point | 117 °C | |
| Boiling Point | 304.3 °C at 760 mmHg | |
| Density | 1.428 g/cm³ | |
| Flash Point | 145.6 °C | |
| Solubility | Sparingly soluble in water. | |
| Storage | Store at 0-8°C in a dry, well-ventilated place. | [1] |
Spectroscopic Signature: Confirming Identity
Structural confirmation is paramount. The expected spectral data provides a fingerprint for verifying the identity and purity of 5-Chlorobenzofuran-3(2H)-one.
¹H NMR Spectroscopy (Predicted)
In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show:
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Aromatic Protons: Three protons in the aromatic region (approx. 7.0-7.8 ppm). Due to the chlorine at C5, one would expect a doublet for the proton at C4, a doublet of doublets for the proton at C6, and a doublet for the proton at C7. The specific coupling patterns and chemical shifts are influenced by the electron-withdrawing effects of the chlorine and the carbonyl group.
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Methylene Protons: A singlet corresponding to the two protons of the methylene group (CH₂) at C2, typically appearing around 4.5-5.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would be characterized by eight distinct signals:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 190-200 ppm, characteristic of a ketone.
-
Aromatic Carbons: Six signals in the aromatic region (~110-160 ppm), including two quaternary carbons (one bonded to oxygen, one to chlorine) and four methine (CH) carbons.
-
Methylene Carbon (-CH₂-): One signal for the C2 carbon, expected in the range of 70-80 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present:
-
C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ , indicative of the ketone carbonyl group.
-
C-O-C Stretch: A characteristic absorption for the ether linkage within the furanone ring, typically found in the 1200-1000 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically between 800-600 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 168. A characteristic isotopic pattern for a single chlorine atom would be present, showing an (M+2)⁺ peak at m/z = 170 with an intensity of approximately one-third that of the molecular ion peak.
Synthesis and Reactivity: A Versatile Chemical Hub
The utility of 5-Chlorobenzofuran-3(2H)-one stems from its accessible synthesis and the versatile reactivity of its functional groups.
Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
A robust and common method for synthesizing the benzofuranone core is through an intramolecular Friedel-Crafts acylation. This pathway offers a reliable route from readily available starting materials.
Caption: Synthetic workflow for 5-Chlorobenzofuran-3(2H)-one.
Causality in Experimental Design: The synthesis begins with the conversion of 4-chlorophenoxyacetic acid to its more reactive acyl chloride. Thionyl chloride or oxalyl chloride are standard reagents for this transformation due to their efficacy and the formation of gaseous byproducts that are easily removed. The subsequent step is the critical ring-closing reaction. This is an electrophilic aromatic substitution where the newly formed acylium ion is attacked by the electron-rich aromatic ring. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to generate the highly electrophilic acylium ion, which drives the intramolecular cyclization to form the five-membered furanone ring.[2][3][4] The reaction is typically performed in an inert solvent like dichloromethane to prevent side reactions.
Chemical Reactivity
The reactivity of 5-Chlorobenzofuran-3(2H)-one is dominated by two key features:
-
The Carbonyl Group: The ketone at the C3 position is a primary site for nucleophilic attack. It readily undergoes reactions with organometallic reagents (e.g., Grignard reagents), reducing agents, and can participate in condensation reactions with various nucleophiles.[5][6] This allows for the introduction of diverse substituents at the C3 position, a common strategy in drug design to modulate potency and selectivity.
-
The Aromatic Ring: The benzene portion of the molecule can undergo further electrophilic aromatic substitution, although the existing chloro and carbonyl groups are deactivating. The chlorine atom itself can be a site for nucleophilic aromatic substitution under specific conditions, though this is less common.
Application in Drug Discovery: A Scaffold for Neurotherapeutics
The benzofuranone core is a key pharmacophore in the development of treatments for complex neurological disorders, including Alzheimer's disease.[7][8][9][10] The primary strategy involves using compounds like 5-Chlorobenzofuran-3(2H)-one as scaffolds to build potent and selective enzyme inhibitors.
Target: Cholinesterase Inhibition for Alzheimer's Disease
A major therapeutic approach for Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7][11] Benzofuranone derivatives have been extensively investigated as dual inhibitors of these enzymes.
The synthesis of these inhibitors often begins with a condensation reaction at the C2 position of the benzofuranone core.
Illustrative Experimental Protocol: Synthesis of a Benzofuranone-Pyridinium Inhibitor
The following protocol is adapted from methodologies used for synthesizing benzofuranone-based cholinesterase inhibitors and illustrates the utility of the 5-chlorobenzofuran-3-one core.[11]
-
Step 1: Knoevenagel Condensation:
-
To a solution of 5-Chlorobenzofuran-3(2H)-one (1.0 eq) in ethanol, add pyridine-4-carboxaldehyde (1.1 eq) and a catalytic amount of a base such as piperidine.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality here is the base-catalyzed deprotonation of the C2 methylene group, forming a nucleophilic enolate which then attacks the aldehyde. Subsequent dehydration yields the condensed product.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration, then washed with cold ethanol.
-
-
Step 2: Quaternization with Benzyl Halides:
-
Dissolve the product from Step 1 in a suitable solvent like acetonitrile.
-
Add an appropriate benzyl halide (e.g., benzyl bromide) (1.2 eq).
-
Heat the mixture to reflux for 8-12 hours. This is a standard Sₙ2 reaction where the nucleophilic nitrogen of the pyridine ring attacks the benzylic carbon, displacing the halide and forming a quaternary pyridinium salt. This positively charged moiety is often crucial for anchoring the inhibitor within the active site of cholinesterase enzymes.
-
After cooling, the pyridinium salt product typically precipitates and can be isolated by filtration and recrystallized to achieve high purity.
-
Caption: Reaction workflow for potent cholinesterase inhibitors.
Target: TREK-1 Channel Inhibition for Neuroprotection
Another promising area is the development of inhibitors for the TREK-1 potassium channel. Inhibition of TREK-1 is a potential strategy to prevent neuronal cell death and achieve neuroprotection in conditions like ischemic stroke.[12][13][14][15][16] Isobenzofuran-1(3H)-one derivatives, structurally related to our title compound, have been successfully designed as potent and selective TREK-1 inhibitors, demonstrating neuroprotective effects in both in vitro and in vivo models.[12][15][16] The 5-chloro-substituted benzofuranone core serves as an excellent starting point for creating libraries of compounds to screen for activity against this important neurological target.
Conclusion and Future Outlook
5-Chlorobenzofuran-3(2H)-one is more than a simple chemical; it is a key enabler in the field of medicinal chemistry. Its straightforward synthesis via established methods like the Friedel-Crafts acylation, combined with the versatile reactivity of its ketone function, makes it an ideal scaffold for generating molecular diversity. The demonstrated success of its derivatives as potent inhibitors of crucial neurological targets like cholinesterases and TREK-1 channels underscores its importance. As researchers continue to seek multi-target-directed ligands for complex diseases like Alzheimer's, the strategic use of versatile and reliable building blocks such as 5-Chlorobenzofuran-3(2H)-one will remain indispensable in the quest for the next generation of therapeutics.
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